ERR|A antagonist-2
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Overview
Description
Chemical Reactions Analysis
ERR|A antagonist-2 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
ERR|A antagonist-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of ERRα in various chemical reactions and pathways.
Biology: Helps in understanding the role of ERRα in cellular processes, including energy metabolism and cell differentiation.
Medicine: Potential therapeutic agent for the treatment of breast cancer and other diseases related to ERRα dysregulation.
Industry: Used in the development of new drugs and therapeutic agents targeting ERRα
Mechanism of Action
ERR|A antagonist-2 exerts its effects by binding to the ERRα receptor and inhibiting its activity. This inhibition disrupts the normal function of ERRα, leading to a decrease in the expression of genes involved in cell migration, invasion, and proliferation. The molecular targets and pathways involved include the interaction with co-regulators and the modulation of transcriptional activity .
Comparison with Similar Compounds
ERR|A antagonist-2 is unique in its ability to specifically target ERRα and inhibit its activity. Similar compounds include:
GSK5182: Another ERRα inverse agonist with a different binding affinity and potency.
Carfilzomib: A compound structurally similar to bortezomib, also demonstrating strong ERR antagonist activity
Properties
Molecular Formula |
C19H16N2O6S |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenoxy)phenyl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C19H16N2O6S/c1-26-15-8-10-16(11-9-15)27-19-5-3-2-4-18(19)20-28(24,25)17-12-6-14(7-13-17)21(22)23/h2-13,20H,1H3 |
InChI Key |
UKNRMXHVSQSYPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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